2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
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Overview
Description
2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid typically involves the reaction of quinoline-2-carbaldehyde with homocysteine . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the thiazinane ring. The process may also involve steps like cyclization and oxidation to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazinane compounds.
Scientific Research Applications
2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid include other thiazinane derivatives such as:
- 1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine
- (Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate
- Cephradine (a cephalosporin antibiotic)
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-15-11(16)7-10(12(17)18)20-13(15)14-8-3-5-9(19-2)6-4-8/h3-6,10H,7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHMYICJNAACAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386984 |
Source
|
Record name | (2Z)-2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309265-90-5 |
Source
|
Record name | (2Z)-2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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